molecular formula C14H11ClN2S2 B5640368 2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine

2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine

Cat. No. B5640368
M. Wt: 306.8 g/mol
InChI Key: CAOKMGXJEUXVEV-UHFFFAOYSA-N
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Description

"2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine" is a chemical compound belonging to the class of organic compounds known as benzothiazoles. Benzothiazoles and their derivatives are of significant interest due to their varied biological activities and applications in chemical synthesis.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with various aldehydes or ketones. In the context of benzothiazol-2-yl-(4-chloro-benzylidene)-amine derivatives, these compounds are generally prepared by reacting 2-aminobenzothiazole with 4-chlorobenzaldehyde. The reaction conditions and methods may vary, but typically involve conventional heating and sometimes microwave-assisted synthesis methods (Alkuubaisi, Sallom, Wea, & Shaker, 2016).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be determined using spectroscopic techniques such as FT.IR, UV-Vis, and NMR spectroscopy. For example, compounds synthesized from 2-aminobenzothiazole base structures are typically confirmed by IR, ^1H NMR, ^13C NMR, and Mass spectral data. The specific molecular structure will depend on the substituents attached to the benzothiazole ring and the synthetic route employed (Bolakatti, Badiger, Katagi, & Miskin, 2014).

Chemical Reactions and Properties

Benzothiazole derivatives can participate in various chemical reactions, contributing to their diverse chemical properties. They can form complexes with metals, react with nucleophiles, or undergo further functionalization. The chemical properties are significantly influenced by the substituents on the benzothiazole core and the presence of electron-donating or electron-withdrawing groups (Ermiş & Durmuş, 2020).

Physical Properties Analysis

The physical properties of "2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-amine" such as melting point, solubility, and crystallinity can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and solvents. However, specific physical properties data for this compound may require empirical testing for precise determination.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives include their reactivity towards various chemical agents, stability under different conditions, and the potential to undergo a range of chemical transformations. These properties are crucial for applications in chemical synthesis, material science, and pharmaceuticals. The chemical behavior can be explored through experimental studies and theoretical calculations, focusing on reaction mechanisms and product formation (Amnerkar, Bhongade, & Bhusari, 2015).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S2/c15-10-3-1-9(2-4-10)8-18-14-17-12-6-5-11(16)7-13(12)19-14/h1-7H,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOKMGXJEUXVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3-benzothiazol-6-amine

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